

X-ray Crystal Structure of 1-Benzofuran-4-ylmethanol Derivatives: A Technical Overview

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Compound of Interest

Compound Name: *1-Benzofuran-4-ylmethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structure analysis of 1-benzofuran derivatives, compounds of significant interest in medicinal chemistry and drug development. While crystallographic data for **1-benzofuran-4-ylmethanol** derivatives specifically is not publicly available, this document presents a comprehensive summary of methodologies and representative data from closely related benzofuran structures. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and structure-activity relationship (SAR) studies of this important class of heterocyclic compounds.

Introduction to Benzofuran Derivatives

Benzofuran and its derivatives are a class of heterocyclic organic compounds that are constituents of many natural products and synthetically developed molecules with a wide range of biological activities. Their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, have made them a focal point in the quest for novel therapeutic agents. The determination of the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for understanding their chemical reactivity, biological interactions, and for the rational design of new and more potent drug candidates.

Experimental Protocols

The determination of the crystal structure of benzofuran derivatives involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The initial step involves the chemical synthesis of the target benzofuran derivative. A common route to obtain 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine involves a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol without the need for a catalyst[1].

Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A typical method for crystallization is the slow evaporation of a solvent from a saturated solution of the compound. For instance, a single crystal of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution[2].

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation). For the analysis of (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, data was collected on a Bruker APEX-II D8 Venture diffractometer[3]. The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.

Crystallographic Data of Representative Benzofuran Derivatives

The following tables summarize key crystallographic parameters for several benzofuran derivatives as reported in the literature. This data provides insights into the typical packing and molecular geometries of this class of compounds.

Table 1: Unit Cell Parameters for Selected Benzofuran Derivatives

Compound Name	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
5-Nitro-3-N-(succinimidyl)-2-ethoxybenzofuran-2-yl)-3-ethyl-5-oxo-1,2-oxazolidine-5-ol	Triclinic	P-1	9.268(13)	11.671(15)	15.414(2)	75.185(5)	72.683(5)	71.301(5)	[2][4]
(E)-N-(1-(Benzofuran-2-yl)-2-ethylidene)-(4-ethyl-1-methyl-1-oxo-2-oxazolidine-5-yl)ethane	Monoclinic	P2/c	10.220(15)	14.228(19)	10.247(15)	90	93.058(7)	90	[5]
(E)-N-(1-(Benzofuran-2-yl)-2-ethylidene)-(4-ethyl-1-methyl-1-oxo-2-oxazolidine-5-yl)ethane	Monoclinic	P21/c	12.071(6)	9.4295(4)	17.922(8)	90	109.04(5)	90	[3]

Metho

xyphe

nyl)-5-

Methyl

-1H-

1,2,3-

Triazol

e-4-

Carbo

hydraz

ide

4-

(Benz

ofuran

-2-

yl)-3-

(4- Orthor

metho hombi

P2121

21

[1]

xyphe c

nyl)-N-

phenyl

thiazol

-2(3H)

-imine

Mixed Monoc P21/c [1]

crystal linic

of 4-

(Benz

ofuran

-2-

yl)-3-

(4-

fluorop

henyl)-

N-

phenyl

thiazol

-2(3H)

-imine

and 4-

(benzo

furan-

2-yl)-

N-(4-

fluorop

henyl)-

3-

phenyl

thiazol

-2(3H)

-imine

Table 2: Selected Bond Lengths and Angles for a Benzofuran Derivative

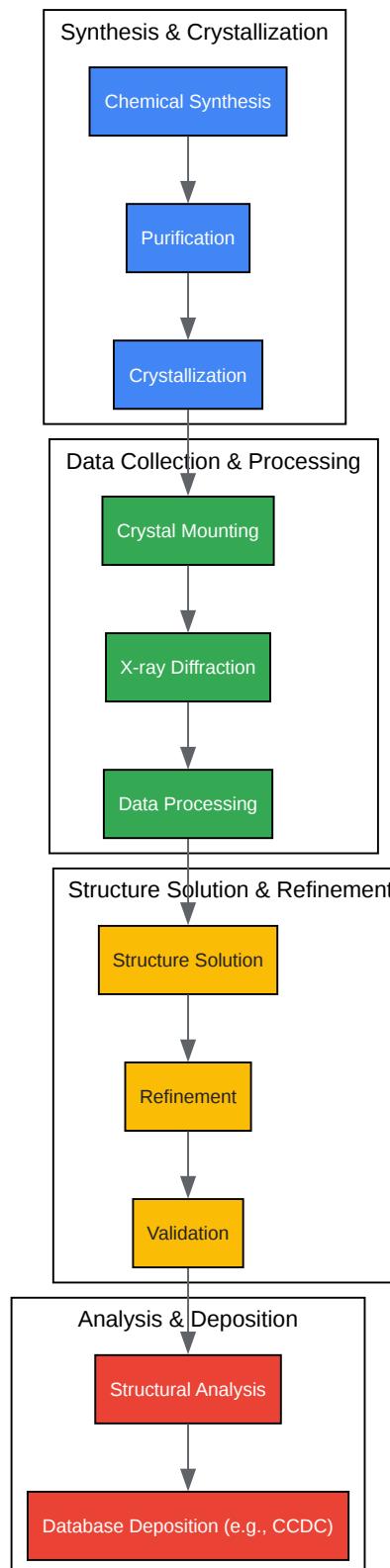
The following data is for 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[4]

Bond/Angle	Value
N-O	1.214(2) - 1.219(2) Å
C-N	1.389(2) - 1.463(2) Å
C8-C7-N5-C15	109.6(2)°
C8-C7-N5-C31	-66.7(3)°

Signaling Pathways and Experimental Workflows

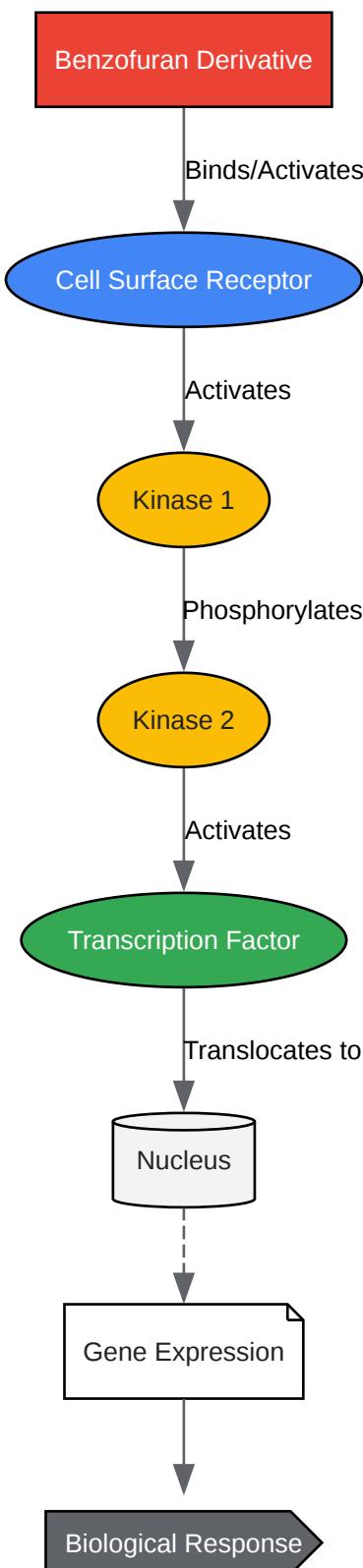
The biological activity of benzofuran derivatives is often attributed to their interaction with specific cellular signaling pathways. While the precise pathways for **1-benzofuran-4-ylmethanol** derivatives are not yet elucidated, related compounds have been shown to modulate various signaling cascades. For example, some heterocyclic compounds are known to interfere with kinase signaling pathways, which are often dysregulated in cancer.

Below are diagrams illustrating a generalized experimental workflow for X-ray crystallography and a hypothetical signaling pathway that could be modulated by a benzofuran derivative.



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Experimental workflow for X-ray crystallography.



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Hypothetical kinase signaling pathway modulation.

Conclusion

The structural elucidation of 1-benzofuran derivatives through single-crystal X-ray diffraction provides invaluable data for the fields of medicinal chemistry and drug development. While a specific focus on **1-benzofuran-4-ylmethanol** derivatives reveals a gap in publicly available crystallographic information, the analysis of closely related structures offers a robust framework for understanding the molecular architecture of this class of compounds. The detailed experimental protocols and representative crystallographic data presented in this guide are intended to aid researchers in their efforts to design and synthesize novel benzofuran-based therapeutic agents with improved efficacy and specificity. Future work should aim to fill the existing data gap by crystallizing and analyzing derivatives of **1-benzofuran-4-ylmethanol** to further refine our understanding of their structure-activity relationships.

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